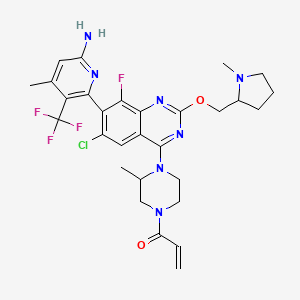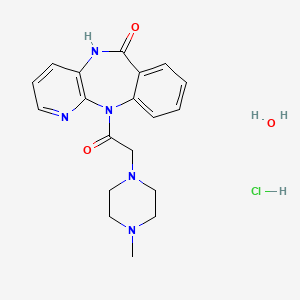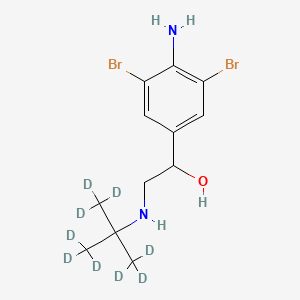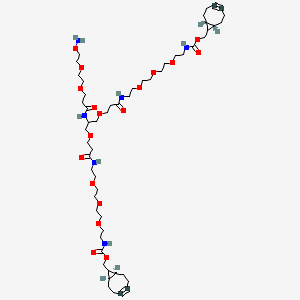
Bromoacetic-PEG2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoacetic-PEG2-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound features a bromoacetic acid moiety, a polyethylene glycol spacer, and an N-hydroxysuccinimide (NHS) ester group. This combination allows for the selective and efficient conjugation of amine-containing molecules, making it a valuable tool in chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetic-PEG2-NHS ester typically involves the reaction of bromoacetic acid with polyethylene glycol and N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions generally include:
- Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bromoacetic-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group also facilitates amide bond formation with primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines can react with the bromoacetic acid moiety under mild conditions (pH 7-9) to form thioether or amide bonds.
Amide Bond Formation: Primary amines react with the NHS ester group in the presence of buffers like phosphate or carbonate at pH 7-9.
Major Products Formed
Thioether Bonds: Formed when thiols react with the bromoacetic acid moiety.
Amide Bonds: Formed when primary amines react with the NHS ester group.
Wissenschaftliche Forschungsanwendungen
Bromoacetic-PEG2-NHS ester is widely used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions and cellular processes.
Medicine: Utilized in drug development for targeted therapy, particularly in cancer research where PROTACs are used to degrade oncogenic proteins.
Industry: Applied in the development of diagnostic tools and biosensors due to its ability to form stable conjugates with biomolecules
Wirkmechanismus
The mechanism of action of Bromoacetic-PEG2-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the bromoacetic acid moiety can undergo nucleophilic substitution with thiols or other nucleophiles. In the context of PROTACs, the compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- Maleimidoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- 3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester)
Uniqueness
Bromoacetic-PEG2-NHS ester is unique due to its combination of a bromoacetic acid moiety and a polyethylene glycol spacer. This structure provides several advantages:
- Enhanced Solubility : The PEG spacer improves the solubility of the compound in aqueous media.
- Reduced Immunogenicity : The PEG spacer reduces the immunogenic response, making it suitable for biological applications.
- Versatility : The presence of both bromoacetic acid and NHS ester groups allows for diverse conjugation strategies with various biomolecules .
Eigenschaften
Molekularformel |
C11H14BrNO7 |
|---|---|
Molekulargewicht |
352.13 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoacetyl)oxyethoxy]propanoate |
InChI |
InChI=1S/C11H14BrNO7/c12-7-11(17)19-6-5-18-4-3-10(16)20-13-8(14)1-2-9(13)15/h1-7H2 |
InChI-Schlüssel |
UUKVWNBZOXPLHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
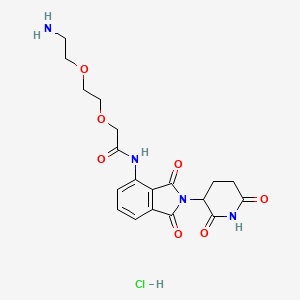
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)

![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)

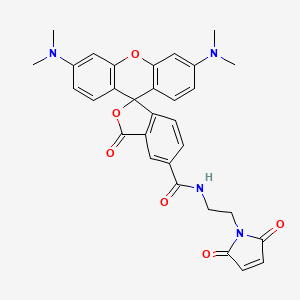
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
